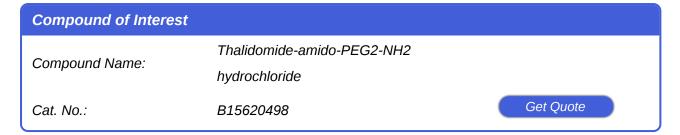


An In-depth Technical Guide to Thalidomideamido-PEG2-NH2 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-amido-PEG2-NH2 hydrochloride is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that utilize the cell's own protein disposal system to selectively eliminate disease-causing proteins. This molecule incorporates a thalidomide moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a two-unit polyethylene glycol (PEG) linker with a terminal amine group. The terminal amine allows for the covalent attachment of a ligand that can specifically bind to a target protein of interest. By bringing the target protein in close proximity to the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.

Chemical Structure and Physicochemical Properties

The chemical structure and key physicochemical properties of **Thalidomide-amido-PEG2-NH2 hydrochloride** are summarized below.

Chemical Structure:

Table 1: Physicochemical Properties of Thalidomide-amido-PEG2-NH2 hydrochloride

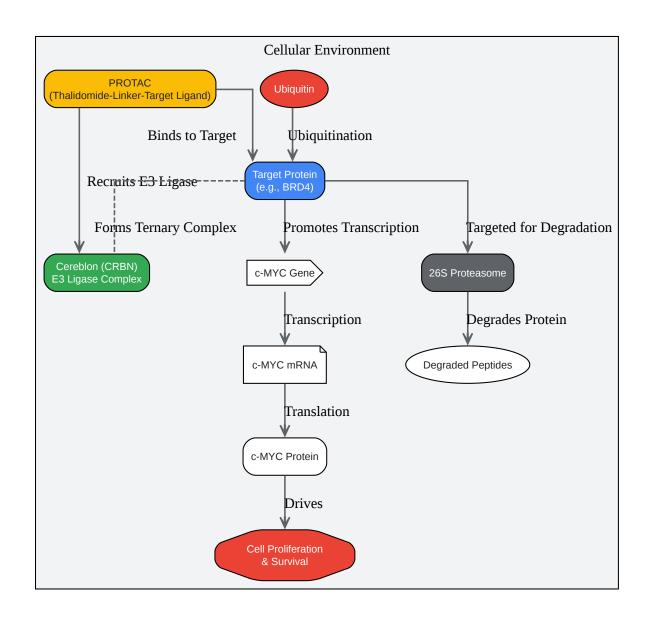


Property	Value	Reference
CAS Number	2380273-73-2	[1][2]
Molecular Formula	C19H23CIN4O7	[2]
Molecular Weight	454.86 g/mol	[2]
Appearance	Solid	[3]
Solubility	Soluble in DMSO. Water solubility is enhanced in the hydrochloride salt form.	[3]
Storage	Store at -20°C in a dry, dark environment.	[3]

Mechanism of Action: PROTAC-Mediated Protein Degradation

Thalidomide-amido-PEG2-NH2 hydrochloride functions as the E3 ligase-recruiting component of a PROTAC. The general mechanism of action for a PROTAC utilizing this linker to induce the degradation of a target protein, such as the Bromodomain-containing protein 4 (BRD4), is depicted in the following signaling pathway.





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Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

In this pathway, the PROTAC molecule simultaneously binds to the target protein (BRD4) and the Cereblon E3 ligase, forming a ternary complex. This proximity allows for the transfer of



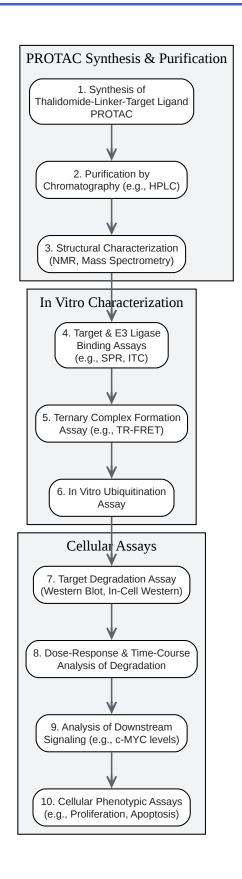
ubiquitin molecules to the target protein. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The degradation of BRD4, a key transcriptional regulator, leads to the downregulation of its target genes, such as c-MYC, which in turn inhibits cell proliferation and survival, demonstrating the therapeutic potential of this approach in cancer.[1]

Experimental Protocols

While a specific, detailed synthesis protocol for **Thalidomide-amido-PEG2-NH2 hydrochloride** (CAS 2380273-73-2) is not readily available in peer-reviewed literature, a general synthetic approach can be inferred from standard organic chemistry principles and protocols for similar compounds. The synthesis would likely involve the functionalization of thalidomide, followed by the attachment of the PEG linker and subsequent deprotection of the terminal amine.

Below is a generalized experimental workflow for the characterization and validation of a PROTAC synthesized using this linker.





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Caption: Generalized experimental workflow for PROTAC characterization.



Key Experimental Methodologies:

- PROTAC Synthesis and Characterization: The synthesized PROTAC is purified using techniques like High-Performance Liquid Chromatography (HPLC). The chemical structure and purity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
- Binding Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry
 (ITC) can be used to quantify the binding affinity of the PROTAC to both the target protein
 and the E3 ligase.
- Ternary Complex Formation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to demonstrate the formation of the ternary complex (Target-PROTAC-E3 Ligase) in vitro.
- In Vitro Ubiquitination: This assay confirms that the PROTAC can induce the ubiquitination of the target protein in the presence of the E3 ligase, E1 and E2 enzymes, and ubiquitin. The results are typically analyzed by Western blot.
- Target Degradation in Cells: Cancer cell lines overexpressing the target protein (e.g., BRD4)
 are treated with the PROTAC. The level of the target protein is then measured over time and
 at different concentrations using Western blotting or In-Cell Western assays to determine the
 degradation efficiency (DC50) and kinetics.
- Analysis of Downstream Effects: The biological consequence of target protein degradation is assessed by measuring the levels of downstream signaling molecules. For BRD4, this would involve quantifying the mRNA and protein levels of c-MYC.
- Phenotypic Assays: The therapeutic potential of the PROTAC is evaluated by conducting cell-based assays to measure its effect on cell proliferation, viability, and apoptosis.

Conclusion

Thalidomide-amido-PEG2-NH2 hydrochloride is a valuable chemical tool for the development of PROTACs that recruit the Cereblon E3 ligase. Its structure allows for the straightforward synthesis of bifunctional molecules capable of inducing the degradation of specific proteins of interest. The ability to harness the ubiquitin-proteasome system for targeted



protein degradation opens up new avenues for therapeutic intervention, particularly for targets that have been traditionally considered "undruggable" with conventional small molecule inhibitors. Further research and development of PROTACs utilizing this and similar linkers hold significant promise for the future of medicine.

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